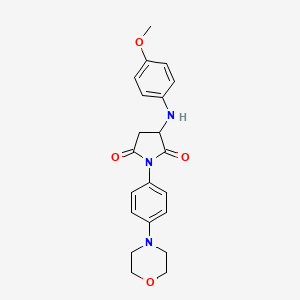
3-((4-Methoxyphenyl)amino)-1-(4-morpholinophenyl)pyrrolidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((4-Methoxyphenyl)amino)-1-(4-morpholinophenyl)pyrrolidine-2,5-dione, also known as MPMD, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of pyrrolidine-2,5-dione derivatives and is known for its unique structure and properties.
科学的研究の応用
Synthesis and Chemical Properties
Research has explored the synthesis and chemical behavior of pyrrolidine dione derivatives, focusing on their utility in creating novel compounds with potential applications. For instance, the acylation of pyrrolidine-2,4-diones has been studied to synthesize 3-acyltetramic acids, revealing insights into the structural and electronic influences on reactivity and selectivity (Jones et al., 1990). Similarly, the synthesis of biodegradable polyesteramides with pendant functional groups from morpholine-2,5-dione derivatives highlights the versatility of these compounds in creating polymers with specific properties (Veld et al., 1992).
Biologically Active Compounds
Several studies have demonstrated the potential of pyrrolidine dione derivatives in synthesizing biologically active compounds. Notably, research on the synthesis and antibacterial activity of 3-substituted-8-methoxy-1, 2, 4-triazino[3,4-b]benzothiazole-4(H)-ones has expanded the understanding of these compounds' applications in developing new antimicrobial agents (Vartale et al., 2008). The investigation into the anticancer activity of new 3-amino-pyrrolidinedione-nitrogen mustard derivatives further underscores the therapeutic potential of pyrrolidine dione derivatives in cancer treatment (Naik et al., 1987).
Material Science and Photoluminescence
The development of new photoluminescent conjugated polymers incorporating pyrrolidine dione units exemplifies the material science applications of these compounds. These polymers' synthesis and characterization have paved the way for their use in electronic applications due to their enhanced photochemical stability and photoluminescence properties (Beyerlein & Tieke, 2000).
Catalysis and Synthetic Methodology
Research into one-pot, three-component synthesis techniques using nano-catalysts demonstrates the role of pyrrolidine dione derivatives in facilitating efficient synthetic pathways. Such methodologies enable the creation of complex molecules, potentially useful in various chemical industries (Goudarziafshar et al., 2021).
特性
IUPAC Name |
3-(4-methoxyanilino)-1-(4-morpholin-4-ylphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4/c1-27-18-8-2-15(3-9-18)22-19-14-20(25)24(21(19)26)17-6-4-16(5-7-17)23-10-12-28-13-11-23/h2-9,19,22H,10-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODHQTWVREHNJPM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2CC(=O)N(C2=O)C3=CC=C(C=C3)N4CCOCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

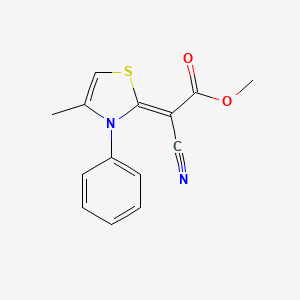
![1-(4-fluorophenyl)-5-(4-methylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2357011.png)

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-(methylsulfonyl)benzamide](/img/structure/B2357013.png)
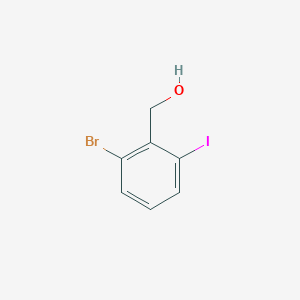
![6-(2-Ethoxyphenyl)-2,4-dimethyl-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2357016.png)
![methyl (4-{[2-oxo-2-(propylamino)ethyl]thio}-1H-1,5-benzodiazepin-2-yl)acetate](/img/structure/B2357019.png)
![(3,5-dimethyl-1H-pyrazol-1-yl)[4-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophen-2-yl]methanone](/img/structure/B2357021.png)
![8-(3,4-dimethoxyphenethyl)-3-(2-methoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2357024.png)
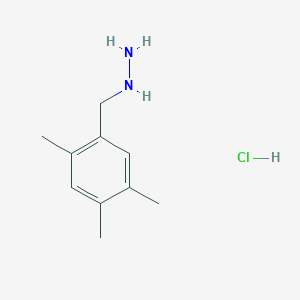
![1-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2357028.png)
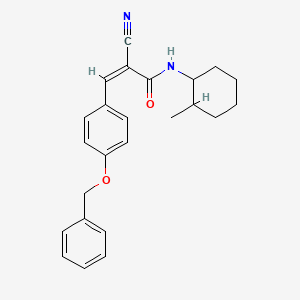
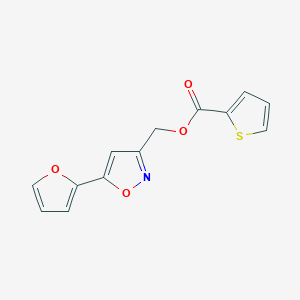
![2-(3,4-dimethoxyphenyl)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2357031.png)